Sensory Fidelity: Rebaudioside D Matches Sucrose Bitterness Profile, Unlike Rebaudioside A
In a consumer panel study (n=126), the bitterness of Rebaudioside D (0.1% w/v) was not significantly different from that of a 14% w/v sucrose solution, indicating a clean, sugar-like taste profile. This is in stark contrast to Rebaudioside A, which, at the same concentration, elicited a significantly higher and perceptible bitterness response [1]. This directly addresses the primary commercial limitation of stevia-based sweeteners.
| Evidence Dimension | Perceived Bitterness Intensity |
|---|---|
| Target Compound Data | Not significantly different from sucrose |
| Comparator Or Baseline | Rebaudioside A: Significantly bitterer than sucrose |
| Quantified Difference | Qualitative difference confirmed by statistical significance |
| Conditions | Consumer panel (n=126), 0.1% (w/v) steviol glycoside solutions vs. 14% (w/v) sucrose |
Why This Matters
This confirms that Stevioside D (Reb D) can achieve a clean, sugar-like taste profile without the bitter off-flavors associated with Reb A, enabling its use in premium, clean-label formulations where taste fidelity is paramount.
- [1] Tao R, Cho S. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M). Foods. 2020;9(8):1026. doi:10.3390/foods9081026 View Source
